4-(3-Fluoro-4-methylphenyl)aniline
Description
4-(3-Fluoro-4-methylphenyl)aniline is a substituted aniline derivative featuring a fluorine atom at the meta position and a methyl group at the para position on the phenyl ring attached to the aniline moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The fluorine atom, as an electron-withdrawing group, reduces the basicity of the aniline nitrogen, while the methyl group enhances lipophilicity and steric bulk. These attributes influence its reactivity in synthesis and interactions in biological systems .
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHEAHSODMRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742798 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-93-6 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methylphenyl)aniline typically involves the nitration of 3-fluoro-4-methylbenzene followed by reduction of the nitro group to an amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-Fluoro-2-methylaniline (CAS 452-71-1) :
- Structure : Fluorine (ortho) and methyl (para) on the aniline ring.
- Properties : Ortho-substitution increases steric hindrance, reducing nucleophilicity compared to meta-substituted analogues. Boiling point: 90–92°C/16 mm Hg .
- Applications : Intermediate in agrochemicals; ortho-substitution limits conjugation, altering reactivity in electrophilic substitutions .
4-(3-Chlorophenyl)aniline (CAS 5748-36-7) :
- Structure : Chlorine at the meta position on the biphenyl system.
- Properties : Chlorine’s stronger electron-withdrawing effect lowers basicity (pKa) compared to fluorine. Higher molecular weight (203.67 g/mol) increases melting point and stability .
- Applications : Used in polymer stabilizers; chlorine enhances resistance to oxidation .
Heterocyclic and Functional Group Variations
- 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-1H-imidazole: Structure: Imidazole core with 3-fluoro-4-methylphenyl and bromophenyl substituents. Properties: Bromine increases molecular weight (436.3 g/mol) and polarizability. The imidazole ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents . Applications: Antiproliferative activity noted in cancer cell lines due to halogenated aromatic systems .
- 4-(Thiophen-3-yl)aniline: Structure: Thiophene ring replaces the phenyl group. Melting point: 99–103°C . Applications: Used in conductive polymers; thiophene improves charge transport in organic electronics .
Ether and Ester Derivatives
- 3-Fluoro-4-(4-methylphenoxy)aniline: Structure: Phenoxy group at the para position. Properties: Ether linkage reduces electron density on the aniline nitrogen, decreasing basicity. Phenoxy group increases steric bulk, affecting binding in receptor interactions . Applications: Potential use in kinase inhibitors; phenoxy group mimics natural substrates in drug design .
- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate: Structure: Methoxy-substituted aniline with an ester side chain. Properties: Methoxy group (electron-donating) counterbalances fluorine’s electron withdrawal, stabilizing resonance structures. Ester group enhances solubility in organic solvents . Applications: Intermediate in NSAID synthesis; ester moiety facilitates prodrug formulations .
Comparative Data Table
Key Research Findings
- Electronic Effects: Fluorine in this compound reduces electron density at the aniline nitrogen, making it less nucleophilic than non-fluorinated analogues but more reactive than chloro-substituted derivatives .
- Biological Activity : Compounds with 3-fluoro-4-methylphenyl groups exhibit enhanced binding to hydrophobic pockets in enzymes, as seen in antiproliferative imidazole derivatives .
- Synthetic Utility : Reductive amination (NaBH₄/I₂) and condensation reactions are effective for synthesizing fluoro-aniline derivatives, with yields exceeding 85% under optimized conditions .
Biological Activity
4-(3-Fluoro-4-methylphenyl)aniline is an organic compound notable for its unique structural features, which include a fluorine atom and a methyl group on a phenyl ring attached to an aniline moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, biochemistry, and materials science.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 219.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity for these targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular processes.
- Receptor Modulation : It can act as a ligand for various receptors, affecting signaling pathways that regulate physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antagonistic Effects : Some studies have reported its potential as a nonpeptide antagonist in receptor interactions, particularly in high-throughput screening campaigns aimed at identifying new therapeutic agents .
- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, providing insights into its role in metabolic processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoroaniline | Contains a fluoro group on aniline | Simpler structure lacking additional substituents |
| 4-(3-Fluorophenyl)aniline | Fluorophenyl group attached to aniline | Different position of fluorine affects reactivity |
| 4-(3-Bromo-4-methylphenyl)aniline | Bromine instead of fluorine | Halogen substitution alters chemical properties |
| N-(3-Fluoro-4-methylphenyl)methanamine | Methylamine group instead of aniline | Alters solubility and reactivity profile |
The combination of both the fluorine and methyl groups in this compound contributes to its distinctive reactivity and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Inhibition Studies : A high-throughput screening campaign identified this compound as a promising candidate for antagonizing RXFP3 receptors. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly affected activity levels, emphasizing the importance of the aromatic ring in maintaining biological efficacy .
- Synthesis and Applications : The compound has been synthesized through various methods, showcasing its utility as a building block for more complex organic molecules. Its derivatives have been explored for applications in dye production and as intermediates in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
